TIQ-A - 420849-22-5

TIQ-A

Catalog Number: EVT-384937
CAS Number: 420849-22-5
Molecular Formula: C11H7NOS
Molecular Weight: 201.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry and pharmacological research. [, ] It belongs to the class of thienoisoquinolinones, characterized by a fused thieno[2,3-c]isoquinoline ring system. [, ] TIQ-A is of particular interest due to its potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and cell signaling pathways. [, , ] While its potential therapeutic applications are vast, this report will focus solely on its scientific research applications.

Synthesis Analysis

Several synthetic strategies have been developed for TIQ-A and its derivatives. One efficient approach involves a multistep process starting with a Suzuki coupling reaction to yield 3-phenylthiophene-2-carboxylic acid. [] This intermediate is then converted to its corresponding acyl azide and subsequently cyclized via a thermal Curtius rearrangement, ultimately leading to TIQ-A. [] This continuous flow synthesis method has been optimized through a statistical design of experiments (DoE) for robustness and scalability. [] Another study explored a different route involving eight steps to synthesize 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones, demonstrating the versatility of this scaffold for generating diverse analogs. [] This strategy can be applied to other substituted alkoxythieno[2,3-c]isoquinolin-5(4H)-ones, such as the 7-methoxy derivative. []

Mechanism of Action

TIQ-A is primarily recognized for its potent inhibitory activity against PARP-1. [, , ] It acts as a competitive inhibitor, binding to the catalytic domain of PARP-1 and preventing the binding of its substrate, NAD+. [, ] This inhibition of PARP-1 activity disrupts several cellular processes, including DNA repair, inflammatory responses, and cell death pathways. [, , ] Importantly, TIQ-A exhibits a broader inhibition profile across the PARP family, affecting other enzymes like PARP10, PARP15, and TNKS2, although with varying potency and selectivity. [, ] This suggests that its biological effects might extend beyond PARP-1 inhibition.

Applications

TIQ-A is a valuable pharmacological tool for investigating the role of PARP-1 in various disease models. [, , ] For example, in a murine model of allergic airway inflammation, TIQ-A effectively prevented eosinophil recruitment into the airways, highlighting PARP-1's role in this process. [] Furthermore, TIQ-A demonstrated neuroprotective effects in cultured mouse cortical cells subjected to oxygen and glucose deprivation, suggesting its potential in ischemic stroke models. []

Investigating Atherosclerosis:

Research using apolipoprotein E-deficient mice fed a high-fat diet showed that TIQ-A administration, combined with a regular diet, induced regression of atherosclerotic plaques. [] This regression was accompanied by a decrease in total cholesterol and LDL levels, along with positive changes in plaque composition, suggesting a potential therapeutic avenue for atherosclerosis. []

Developing Novel PARP Inhibitors:

TIQ-A serves as a promising scaffold for developing new and potent PARP inhibitors. [, ] By modifying its structure, researchers aim to achieve improved selectivity for specific PARP enzymes, potentially leading to more targeted therapies with fewer side effects. [] The synthesis of various TIQ-A analogs has contributed to a better understanding of structure-activity relationships within this class of inhibitors. [, ]

Future Directions

8.1. Further Elucidating Structure-Activity Relationships: Continued exploration of TIQ-A analogs' structure-activity relationships is crucial for developing inhibitors with enhanced selectivity and potency against specific PARP enzymes. [, ]

8.2. Investigating Isoform-Specific Effects: Given TIQ-A's broader inhibition profile across the PARP family, future research should focus on dissecting the specific contributions of different PARP isoforms to its biological effects in various disease models. [, ]

8.3. Exploring Therapeutic Potential in Other Diseases: While promising results have been observed in atherosclerosis and ischemic stroke models, further investigation into TIQ-A's therapeutic potential in other diseases involving PARP dysregulation, such as cancer and inflammatory disorders, is warranted. [, ]

  • Compound Description: A derivative of TIQ-A featuring a hydroxyl group at the 5-position of the thieno[2,3-c]isoquinolin-5(4H)-one scaffold. In vitro assays demonstrated potent PARP-1 inhibitory activity with an IC50 of 0.39 ± 0.19 μM. []
  • Relevance: This compound represents a direct structural analog of TIQ-A, differing only by the presence of the hydroxyl group. The similar potency in inhibiting PARP-1 suggests the 5-position as a potential site for further modifications to modulate activity or other properties. []

5-Methoxythieno[2,3-c]isoquinolin-5(4H)-one

  • Compound Description: Another derivative of TIQ-A, this compound possesses a methoxy group at the 5-position of the thieno[2,3-c]isoquinolin-5(4H)-one core. It exhibited even greater potency compared to TIQ-A and the 5-hydroxy derivative, with an IC50 of 0.21 ± 0.12 μM for PARP-1 inhibition in vitro. []
  • Relevance: This compound further highlights the significance of the 5-position modifications on the TIQ-A scaffold. The enhanced PARP-1 inhibitory activity compared to TIQ-A suggests that introducing small alkoxy groups at this position can be a viable strategy for developing more potent analogs. []

2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one (HYDAMTIQ)

  • Compound Description: A potent PARP-1 inhibitor derived from the TIQ-A scaffold. This compound features a dimethylaminomethyl group at the 2-position and a hydroxyl group at the 9-position. HYDAMTIQ demonstrated promising neuroprotective effects in brain ischemia models and was identified as a lead candidate for clinical development. [] Crystallization studies confirmed its binding mode to PARP-1. []
  • Relevance: HYDAMTIQ represents a structurally more complex analog of TIQ-A, incorporating modifications at both the 2- and 9-positions. Its development highlights the potential of the TIQ-A scaffold as a starting point for designing potent PARP-1 inhibitors with potential therapeutic benefits in conditions like brain ischemia. []

OUL35

  • Compound Description: A known inhibitor of human mono-ADP-ribosyltransferase PARP10. Structural features of OUL35 were used to guide the design of TIQ-A analogs with improved selectivity for mono-ADP-ribosyltransferases. []
  • Relevance: While not a direct analog of TIQ-A, OUL35 provided valuable structural insights for modifying the TIQ-A scaffold to shift selectivity from poly-ADP-ribosyltransferases (like PARP1) towards mono-ADP-ribosyltransferases (like PARP10 and PARP15). [] This highlights the adaptability of the TIQ-A structure for targeting different PARP family members.

Phenanthridinone, PJ-34, EB-47, and Rucaparib

  • Compound Description: These are established PARP inhibitors belonging to different chemical classes. Along with TIQ-A, these inhibitors were evaluated for their ability to inhibit tankyrases, a subfamily of human poly(ADP-ribosyl)polymerases. []
  • Relevance: The inclusion of these compounds in a study with TIQ-A provides a comparative context for understanding the potency and selectivity of TIQ-A against tankyrases. This comparative analysis helps to position TIQ-A within a broader landscape of PARP inhibitors and to assess its potential for targeting specific PARP subfamilies. []

Properties

CAS Number

420849-22-5

Product Name

TIQ-A

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3

Synonyms

thieno(2,3-c)isoquinolin-5-one
TIQ-A cpd

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.